3-chloro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole, thiazole, and sulfonamide
Preparation Methods
The synthesis of 3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The specific reaction conditions and reagents used can vary, but the general approach involves the formation of the thiazole ring followed by further functionalization to introduce the triazole and sulfonamide groups.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the thiazole and triazole rings makes the compound susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Scientific Research Applications
3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antifungal properties.
Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceuticals targeting various diseases.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the triazole and thiazole rings allows for strong binding interactions with proteins, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole structure and has been studied for its antibacterial activity.
1,3,4-Thiadiazole derivatives: These compounds also exhibit significant biological activity and are used in various medicinal applications.
Indole derivatives: While structurally different, indole derivatives share similar biological activities and are used in drug development.
The uniqueness of 3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H16ClFN4O2S2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16ClFN4O2S2/c1-12-17(9-10-22-29(26,27)16-4-2-3-14(20)11-16)28-19-23-18(24-25(12)19)13-5-7-15(21)8-6-13/h2-8,11,22H,9-10H2,1H3 |
InChI Key |
JAIOTQDFZBTYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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